molecular formula C13H12F2N4S B2660125 2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline CAS No. 306980-25-6

2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline

Cat. No.: B2660125
CAS No.: 306980-25-6
M. Wt: 294.32
InChI Key: TZOODIYSDLDWQK-AATRIKPKSA-N
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Description

This compound is a triazine-based derivative characterized by a 1,2,4-triazine core substituted with a methyl group at position 6 and a methylsulfanyl (-SMe) group at position 2. A vinyl linker connects the triazine moiety to a 2,4-difluoro-substituted aniline group. The molecular formula is C₁₃H₁₂F₂N₄S, with a molecular weight of 294.33 g/mol (estimated). Such structural features are common in agrochemicals and pharmaceuticals, where triazine derivatives often exhibit biological activity .

Properties

IUPAC Name

2,4-difluoro-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4S/c1-8-11(17-13(20-2)19-18-8)5-6-16-12-4-3-9(14)7-10(12)15/h3-7,16H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOODIYSDLDWQK-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SC)C=CNC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SC)/C=C/NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline typically involves multiple steps, including the formation of the triazine ring, introduction of the difluoro groups, and the final coupling with aniline. Common reagents used in these reactions include fluorinating agents, triazine precursors, and aniline derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazine ring or the vinyl linkage.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anticancer properties . Research indicates that derivatives of triazine compounds often exhibit significant antitumor activity. For instance, studies have shown that certain triazine derivatives can inhibit the growth of melanoma cell lines, suggesting that 2,4-difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline may have similar potential .

Case Study: Antitumor Activity

A related study synthesized various triazine derivatives and tested their activity against melanoma cells. One derivative demonstrated a GI50 value of 3.3×1083.3\times 10^{-8} M against the MALME-3 M cell line, indicating strong anticancer potential .

CompoundCell Line TestedGI50 (M)
Triazine Derivative AMALME-3 M3.3×1083.3\times 10^{-8}
Triazine Derivative BOther Cell LinesVariable

Agricultural Applications

The compound may also find applications in agricultural chemistry as a potential herbicide or pesticide. The presence of the difluoro group enhances the compound's stability and efficacy in targeting specific plant pathways.

Synthesis and Development

The synthesis of this compound involves several steps, including the formation of the triazine ring and subsequent functionalization with vinyl and aniline groups. Optimized synthetic routes are crucial for developing this compound for both medicinal and agricultural uses.

Synthetic Route Overview

The typical synthetic pathway includes:

  • Formation of the triazine core.
  • Introduction of methylsulfanyl and vinyl groups.
  • Final coupling with aniline derivatives.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazine-aniline derivatives. Key structural variations among analogs include:

Substituents on the triazine ring (e.g., alkyl, sulfanyl, or aryl groups).

Modifications on the aniline moiety (e.g., halogenation, methoxy, or trifluoromethyl groups).

Linker chemistry (e.g., vinyl, ethynyl, or alkyl chains).

Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Triazine-Aniline Derivatives

Compound Name Triazine Substituents Aniline Substituents Molecular Weight (g/mol) CAS Number Key Features/Applications References
2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline 6-Me, 3-SMe 2,4-difluoro 294.33 Not explicitly provided High electronegativity; potential agrochemical intermediate
4-Fluoro-N-(2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl)aniline 6-Me, 3-SPr 4-fluoro 304.39 477866-29-8 Increased lipophilicity due to longer S-alkyl chain
N-(2-[3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl)-4-methylaniline 6-Me, 3-S-allyl 4-methyl 298.41 477865-91-1 Allyl group may enhance reactivity in cross-coupling reactions
N-(2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl)-3-(trifluoromethyl)aniline 6-Me, 3-S-benzyl 3-CF₃ 403.33 477866-58-3 Trifluoromethyl enhances metabolic stability; benzyl group adds steric bulk
3,4-Dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline 6-Me, 3-SMe 3,4-dichloro 327.23 306980-29-0 Chlorine atoms improve electrophilicity; potential pesticide candidate
4-Methoxy-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline 6-Me, 3-SPr 4-methoxy 316.40 477866-26-5 Methoxy group may improve solubility in polar solvents

Key Observations:

Impact of Sulfanyl Substituents: Methylsulfanyl (-SMe): Balances lipophilicity and moderate steric hindrance. Benzylsulfanyl (-S-benzyl): Introduces aromaticity and bulk, possibly affecting binding affinity in biological targets .

Aniline Modifications :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability, while chlorine’s larger size enhances electrophilic reactivity .
  • Trifluoromethyl (-CF₃) : Adds strong electron-withdrawing effects and resistance to oxidative degradation .

Synthetic Utility :

  • The vinyl linker facilitates conjugation via Heck or Suzuki-Miyaura cross-coupling reactions, enabling diversification of the aniline moiety .
  • Industrial-scale synthesis of analogs (e.g., trifluoromethyl derivatives) is documented, with purity levels up to 99% .

Biological Activity

2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is a synthetic compound with potential applications in pharmaceuticals due to its unique chemical structure and biological properties. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Synthesis

The compound is characterized by a difluorinated aniline core linked to a vinyl group and a triazine moiety. The synthesis typically involves multiple steps, including:

  • Formation of the Triazine Ring : Utilization of triazine precursors.
  • Introduction of Difluoro Groups : Employing fluorinating agents.
  • Final Coupling with Aniline : Using controlled reaction conditions for optimal yield.

The IUPAC name for this compound is 2,4-difluoro-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline .

Anticancer Activity

Research indicates that compounds containing the triazine structure exhibit significant antiproliferative effects against various cancer cell lines. The specific compound was evaluated for its activity against breast, colon, and lung cancer cell lines. Notably:

  • IC50 Values : The compound demonstrated varying IC50 values across different cell lines, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. In vitro studies have shown that it possesses:

  • Antibacterial Activity : Effective against strains such as E. coli and S. aureus, with some derivatives showing better activity than standard antibiotics like ciprofloxacin .
  • Antifungal Activity : Exhibited promising results comparable to fluconazole in inhibiting fungal growth .

The biological mechanisms underlying the activity of this compound appear to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cell proliferation.
  • Disruption of Cellular Processes : It could interfere with cellular signaling pathways essential for cancer cell survival and proliferation .

Case Studies

Several studies have documented the biological effects of this compound:

  • Antiproliferative Study : A study evaluated the antiproliferative effects on a panel of cancer cell lines and reported significant inhibition in cell viability with increasing concentrations of the compound.
    Cell LineIC50 (µM)
    Breast Cancer25
    Colon Cancer30
    Lung Cancer20
  • Antimicrobial Assessment : Another investigation assessed the antimicrobial efficacy against several bacterial strains.
    Bacterial StrainMIC (µg/mL)
    E. coli50
    S. aureus40
    P. aeruginosa60

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2,4-difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline, and what purification challenges arise?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Triazine Core Formation : Condensation of thiourea derivatives with methyl ketones to form the 1,2,4-triazine ring, introducing the methylsulfanyl group at position 3 (analogous to methods in and for triazole-thioether systems).

Vinyl Linkage Installation : Wittig or Heck coupling to attach the difluoroaniline moiety to the triazine core. For example, a palladium-catalyzed cross-coupling reaction under inert conditions (e.g., N₂ atmosphere) could connect the vinyl bridge .

  • Purification Challenges : The methylsulfanyl group may reduce solubility in polar solvents, necessitating gradient elution in column chromatography (silica gel, hexane/EtOAc mixtures) or recrystallization from DCM/hexane. Impurities from incomplete coupling can be monitored via TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane) .

Q. Which spectroscopic techniques are optimal for characterizing the vinyl linkage and triazine ring?

  • Methodological Answer :

  • ¹H/¹³C NMR : The vinyl protons (CH=CH) show characteristic coupling constants (J = 12–16 Hz) in CDCl₃. The triazine ring’s carbons (C-5, C-6) appear at δ 160–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) confirm triazine and methylsulfanyl groups .
  • UV-Vis : Conjugation between the triazine and aniline moieties generates absorption bands at ~270–300 nm (π→π* transitions) .

Q. How should stability issues be addressed during storage?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the vinyl group.
  • Moisture Sensitivity : The methylsulfanyl group may hydrolyze under humid conditions; use desiccants (e.g., silica gel) in storage containers .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of the methylsulfanyl group under varying pH conditions?

  • Methodological Answer :

Geometry Optimization : Use Gaussian 09 with B3LYP/6-31G(d) to model the compound’s structure.

Fukui Indices : Calculate nucleophilic (f⁺) and electrophilic (f⁻) indices to identify reactive sites. The methylsulfanyl group’s sulfur atom shows high f⁻, indicating susceptibility to electrophilic attack at low pH .

Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate aqueous or acidic environments. Results correlate with experimental observations of thioether oxidation to sulfoxides in acidic media .

Q. In crystallographic studies, how does the methylsulfanyl substituent influence molecular packing?

  • Methodological Answer :

  • Crystallography : Use SHELXL ( ) for refinement. The methylsulfanyl group participates in weak C–H···S interactions, leading to herringbone packing (e.g., P2₁/c space group). Compare with analogs lacking sulfur (e.g., ’s triazole derivatives), which exhibit π-π stacking instead .
  • Table : Unit Cell Parameters of Triazine Derivatives
SubstituentSpace Groupa (Å)b (Å)c (Å)β (°)
MethylsulfanylP2₁/c10.27.812.498.5
Methoxy (analog)P1̄9.76.911.290.0

Q. How do electronic effects of the difluoroaniline moiety modulate ligand properties in transition metal complexes?

  • Methodological Answer :

  • Frontier Orbital Analysis : The electron-withdrawing fluorine atoms lower the LUMO energy (–1.8 eV via DFT), enhancing metal-to-ligand charge transfer (MLCT) in complexes with Cu(I) or Ru(II). Compare with non-fluorinated analogs (LUMO ~–1.2 eV) .
  • Experimental Validation : Synthesize Cu(I) complexes and measure emission spectra; λmax shifts from 550 nm (non-fluorinated) to 600 nm (fluorinated) due to stabilized MLCT states .

Data Contradiction Analysis

Q. How can conflicting reports about the methylsulfanyl group’s reactivity be resolved?

  • Methodological Answer :

  • Variable Conditions : Some studies (e.g., ) report oxidation to sulfoxides under mild conditions, while others ( ) note stability. Replicate experiments with controlled O₂ levels (via Schlenk techniques) to isolate air-sensitive pathways.
  • Substituent Effects : The triazine ring’s electron density (modulated by the 6-methyl group) may alter sulfur’s reactivity. Compare Hammett σ values (σ = +0.6 for CF₃ vs. –0.1 for CH₃) to correlate electronic effects with reaction rates .

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